molecular formula NTa B078202 Tantalum nitride (TaN) CAS No. 12033-62-4

Tantalum nitride (TaN)

货号 B078202
CAS 编号: 12033-62-4
分子量: 194.955 g/mol
InChI 键: MZLGASXMSKOWSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tantalum nitride nanoparticles involves colloidal synthesis methods, allowing for control over particle size and crystallinity through the use of different organic solvents and reaction times. This process results in nanoparticles ranging in size from 2 to 23 nm (Ho et al., 2011). Additionally, a novel method for the controlled synthesis of tantalum oxynitride and nitride nanoparticles using urea as the nitrogen source has been developed, demonstrating the ability to tailor both the composition and size of the nanoparticles (Gao, Giordano, & Antonietti, 2011).

Molecular Structure Analysis

Shock compression techniques have been employed to synthesize B1-type tantalum nitride (polycrystalline bulk state), revealing the possibility of achieving nearly 100% recovery rate for certain conditions. This method also confirmed that the nitrogen content does not change significantly through shock compression, indicating the stoichiometry of the B1-type tantalum nitride as TaN0.96–0.99 (Mashimo et al., 1993).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of tantalum nitride include the study of its formation through self-propagating high-temperature synthesis (SHS), highlighting the effects of sample density, nitrogen pressure, and preheating temperature on the combustion process and product composition (Yeh, Liu, & Chang, 2004).

Physical Properties Analysis

The physical properties of tantalum nitride, including its structure and electrochemical characteristics, have been studied through the synthesis of nanocrystalline TaN and W nitrides. These studies have highlighted the impact of ammonolysis and heat treatment on the formation of nanocrystallites, revealing insights into their morphology, surface area, density, and electronic conductivity (Choi & Kumta, 2007).

Chemical Properties Analysis

The chemical properties of tantalum nitride have been explored through the synthesis and characterization of tantalum (oxy)nitrides, demonstrating their potential to enhance photocatalytic activity under visible light. This research has shown the ability of tantalum (oxy)nitrides to improve Fe(3+) reduction and degrade pollutants, with the photocatalytic activity being influenced by the nitrogen content and synthesis conditions (Du, Zhao, & Su, 2011).

安全和危害

TaN may be corrosive to metals. It can be fatal if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is toxic if inhaled .

未来方向

The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated . With the nitrogen concentration increasing, it is found that the feature of covalent bonding enhances and the directionality of the covalent bonding and hardness of tantalum nitrides reduce .

属性

IUPAC Name

azanylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NTa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065183
Record name Tantalum nitride (TaN)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.955 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS]
Record name Tantalum nitride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17846
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Tantalum nitride (TaN)

CAS RN

12033-62-4
Record name Tantalum nitride (TaN)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12033-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tantalum nitride (TaN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tantalum nitride (TaN)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum nitride (TaN)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tantalum mononitride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,850
Citations
D Kim, H Lee, D Kim, YK Kim - Journal of crystal growth, 2005 - Elsevier
The electrical resistivity and mechanical hardness of reactively sputtered tantalum nitride (TaN) thin films on ceramic substrates have been investigated. Depending on the nitrogen/…
Number of citations: 53 www.sciencedirect.com
MH Tsai, SC Sun, HT Chiu, CE Tsai… - Applied physics …, 1995 - pubs.aip.org
We deposited tantalum nitride (TaN) films by low‐pressure metalorganic chemical vapor deposition (LP‐MOCVD) using a new precursor tertbutylimidotris(diethylamido)tantalum (…
Number of citations: 136 pubs.aip.org
SK Kim, BC Cha - Thin Solid Films, 2005 - Elsevier
Thin films of tantalum nitride (TaN) were deposited on SKD11 tool steel substrate by a DC magnetron sputtering system. The influence of the N 2 /Ar gas ratio of the inlet gases on the …
Number of citations: 128 www.sciencedirect.com
K Babaei, A Fattah-alhosseini, H Elmkhah… - Surfaces and …, 2020 - Elsevier
In this study, TaN nanostructured coatings were successfully produced on AISI 316 L stainless steel substrates using the reactive DC magnetron sputtering method. Among all of these …
Number of citations: 15 www.sciencedirect.com
MR Hantehzadeh, SH Mortazavi, S Faryadras… - Journal of fusion …, 2012 - Springer
In this work, we report the effect of growth temperature (room temperature, 150, 200 and 250C) during the deposition of tantalum nitride thin films by a reactive planar DC magnetron …
Number of citations: 15 link.springer.com
S Tsukimoto, M Moriyama, M Murakami - Thin Solid Films, 2004 - Elsevier
The main purpose of the present microstructural analysis by transmission electron microscopy (TEM) and X-ray diffraction was to investigate whether amorphous TaN films are a …
Number of citations: 99 www.sciencedirect.com
MH Tsai, SC Sun, CP Lee, HT Chiu, CE Tsai… - Thin Solid Films, 1995 - Elsevier
Metal-organic chemical vapor deposition of tantalum nitride barrier layers for ULSI applications Page 1 ELSEVIER Thin Solid Films 270 ( 1995) 531-536 Metal-organic chemical vapor …
Number of citations: 88 www.sciencedirect.com
M Alishahi, F Mahboubi, SMM Khoie, M Aparicio… - RSC …, 2016 - pubs.rsc.org
In this study, tantalum nitride (TaN) thin films were deposited on Si(100) and 316L stainless steel (SS) substrates by reactive DC magnetron sputtering. The effect of the nitrogen fraction (…
Number of citations: 77 pubs.rsc.org
X Yang, E Aydin, H Xu, J Kang… - Advanced Energy …, 2018 - Wiley Online Library
Minimizing carrier recombination at contact regions by using carrier‐selective contact materials, instead of heavily doping the silicon, has attracted considerable attention for high‐…
Number of citations: 129 onlinelibrary.wiley.com
D Dastan, K Shan, A Jafari, F Gity, XT Yin, Z Shi… - Applied Physics A, 2022 - Springer
Tantalum nitride thin films are grown on silicon wafers using a mixture of Ar/N 2 using DC magnetron sputtering. The influence of nitrogen concentration on various features of tantalum …
Number of citations: 28 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。